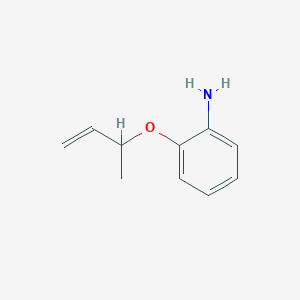
2-(3-Buten-2-yloxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Buten-2-yloxy)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 3-buten-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Buten-2-yloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with 3-buten-2-ol in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Buten-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-(3-Buten-2-yloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving aromatic amines.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-(3-Buten-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Additionally, its aromatic nature allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Butan-2-yloxy)aniline: Similar in structure but with a butan-2-yloxy group instead of a 3-buten-2-yloxy group.
2-(Prop-2-yn-1-yloxy)aniline: Contains a prop-2-yn-1-yloxy group, leading to different reactivity and applications.
4-(Pent-2-yn-1-yloxy)quinolin-3-amine: Another related compound with a different substitution pattern.
Uniqueness
2-(3-Buten-2-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
468084-46-0 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-but-3-en-2-yloxyaniline |
InChI |
InChI=1S/C10H13NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h3-8H,1,11H2,2H3 |
Clé InChI |
YHPDSSJEATUVJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)OC1=CC=CC=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


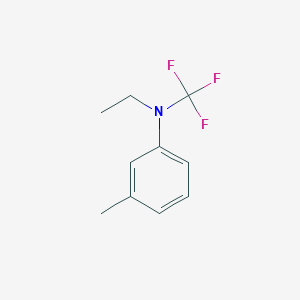
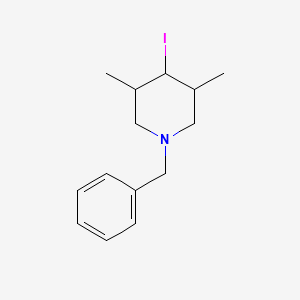
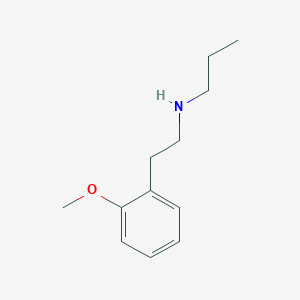

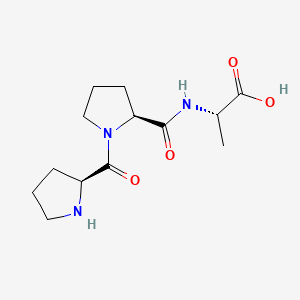

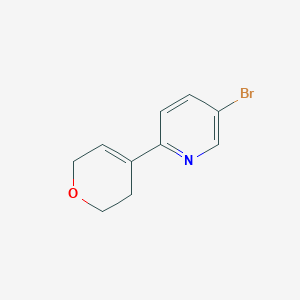
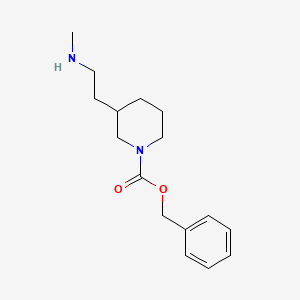


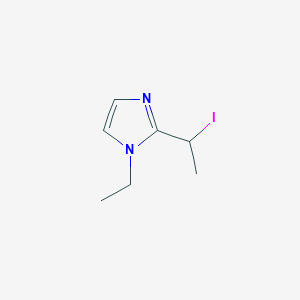


![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)
